molecular formula C17H21N3O3S B2600000 3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320467-51-2

3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2600000
CAS No.: 2320467-51-2
M. Wt: 347.43
InChI Key: IGNKSFBVLNFRHK-UHFFFAOYSA-N
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Description

The compound 3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring an imidazole substituent at the 3-position and a 2-methoxybenzenesulfonyl group at the 8-position of the azabicyclo[3.2.1]octane scaffold. This structure combines a rigid bicyclic framework with polar sulfonamide and heteroaromatic functionalities, which are often associated with CNS-targeting activity or receptor modulation (e.g., opioid, chemokine receptors) .

Properties

IUPAC Name

3-imidazol-1-yl-8-(2-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-23-16-4-2-3-5-17(16)24(21,22)20-13-6-7-14(20)11-15(10-13)19-9-8-18-12-19/h2-5,8-9,12-15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNKSFBVLNFRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves multiple steps, typically starting with the formation of the bicyclic core. This can be achieved through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it into a sulfide or thiol derivative.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[32

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS/ID) 3-Position Substituent 8-Position Substituent Molecular Weight Key Properties/Applications
Target Compound 1H-Imidazol-1-yl 2-Methoxybenzenesulfonyl Not Provided Likely CNS or receptor modulation (inferred from analogs)
BK78064 (2309552-73-4) 1H-Imidazol-1-yl 5-Cyclopropyloxazole-3-carbonyl 312.37 Research use; price: $8–$11/g (in stock)
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (2320851-67-8) 1H-1,2,4-Triazol-1-yl 2-Bromophenylsulfonyl 397.29 High density (1.77 g/cm³), predicted pKa 2.79
3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (423165-08-6) 1,2,4-Triazol-4-yl Tosylate salt Not Provided Intermediate in bivalent ligands targeting opioid/CCR5 receptors
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane 4-Hexylphenoxy Pyrazole sulfonamide Not Provided SAR studies for non-opioid therapeutics

Key Structural Differences

Imidazole’s basicity (pKa ~6.95) may enhance solubility and receptor interactions compared to triazoles (pKa ~1–2) .

Sulfonamide vs. Carbonyl at 8-Position

  • The 2-methoxybenzenesulfonyl group in the target compound provides electron-donating methoxy groups, which may stabilize sulfonamide interactions with receptors. In contrast, the oxazole-3-carbonyl group in BK78064 introduces a planar, electron-deficient heterocycle, likely altering binding kinetics .
  • Bromine in the sulfonyl group of CAS 2320851-67-8 increases molecular weight and lipophilicity, which could enhance CNS penetration but reduce solubility .

Biological Activity

3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₂O₃S, characterized by a bicyclic octane framework and notable functional groups such as an imidazole ring and a methoxybenzenesulfonyl moiety. These features contribute to its solubility and reactivity, making it a candidate for various biological applications.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds within the azabicyclic class have shown promise in inhibiting microbial growth.
  • Anti-inflammatory Properties : Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been linked to anti-inflammatory effects, which may be relevant for this compound due to its structural similarities to known NAAA inhibitors .
  • Enzyme Inhibition : The imidazole ring is known for its role in enzyme inhibition, particularly in interactions with various targets involved in metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the structure can significantly impact biological activity. For example, the presence of the methoxybenzenesulfonyl group enhances solubility and reactivity, which may improve the compound's pharmacological profile.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesNotable Activity
8-Azabicyclo[3.2.1]octaneBicyclic structureAntimicrobial
4-Methylsulfonylphenyl derivativesSulfonamide groupAnticancer
Imidazole-based compoundsImidazole ringEnzyme inhibition

This table illustrates how variations in structural features correlate with distinct biological activities, emphasizing the potential of this compound for therapeutic applications.

Case Studies

Several studies have explored the biological effects of azabicyclic compounds similar to this compound:

  • NAAA Inhibitors : A study identified a pyrazole azabicyclo[3.2.1]octane derivative with high selectivity for NAAA, demonstrating the importance of structural modifications in enhancing inhibitory activity against inflammatory pathways .
  • Anticancer Potential : Research on sulfonamide derivatives has indicated their potential as anticancer agents, showcasing how the incorporation of specific functional groups can lead to improved efficacy against cancer cell lines.

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